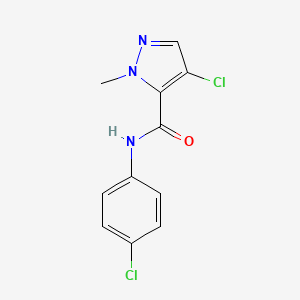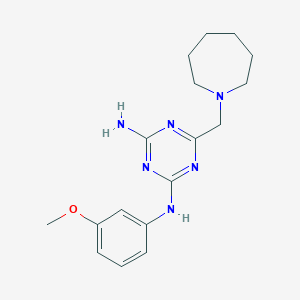
N-(2-fluorophenyl)-3-phenyl-2-propynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-3-phenyl-2-propynamide, commonly known as FPOP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FPOP is a small molecule that can be used as a probe to study protein structure and interactions, as well as to investigate the mechanisms of protein folding and misfolding.
作用機序
FPOP works by reacting with solvent-exposed amino acid residues in proteins. The reaction occurs through a radical-mediated process, which results in the formation of covalent bonds between FPOP and the protein. The covalent modification of the protein by FPOP can be detected using mass spectrometry, which allows for the identification of specific amino acid residues that are involved in protein-protein or protein-ligand interactions.
Biochemical and Physiological Effects:
FPOP does not have any known biochemical or physiological effects. It is a non-toxic compound that is relatively stable under normal laboratory conditions.
実験室実験の利点と制限
One of the main advantages of using FPOP in lab experiments is its ability to selectively modify solvent-exposed amino acid residues in proteins. This allows for the identification of specific amino acid residues that are involved in protein-protein or protein-ligand interactions. FPOP is also a relatively small molecule, which makes it easy to use in a variety of experimental settings.
One of the main limitations of using FPOP is that it can only modify solvent-exposed amino acid residues in proteins. This means that it may not be useful for studying protein regions that are buried or inaccessible to solvent. Additionally, FPOP can only be used to study proteins that are soluble in aqueous solutions, which limits its applicability to membrane proteins.
将来の方向性
There are several future directions for the use of FPOP in scientific research. One potential direction is the development of new FPOP derivatives that can selectively modify different types of amino acid residues in proteins. Another direction is the use of FPOP in combination with other techniques, such as X-ray crystallography or NMR spectroscopy, to obtain a more complete picture of protein structure and interactions. Finally, FPOP can be used to study the effects of post-translational modifications on protein structure and function, which could have important implications for the development of new therapeutics.
合成法
FPOP can be synthesized using a simple and straightforward method. The synthesis involves the reaction of 2-fluorobenzonitrile with phenylacetylene in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure FPOP.
科学的研究の応用
FPOP has been widely used in scientific research to study protein structure and interactions. It is a useful tool for investigating protein-protein and protein-ligand interactions, as well as for studying protein folding and misfolding. FPOP can also be used to study protein conformational changes and to identify protein-protein interaction sites.
特性
IUPAC Name |
N-(2-fluorophenyl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWUAEMADGZQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199751 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-furoyl)-4-(3-methoxypiperidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5312013.png)

![N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide](/img/structure/B5312020.png)
![methyl 7-(3-fluorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5312026.png)
![N~2~-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5312039.png)

![1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine](/img/structure/B5312056.png)
![1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanamine](/img/structure/B5312059.png)
![3-(3-chlorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5312071.png)
![3-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5312075.png)
![N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312081.png)
![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5312092.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile](/img/structure/B5312103.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-3-piperidinol](/img/structure/B5312112.png)